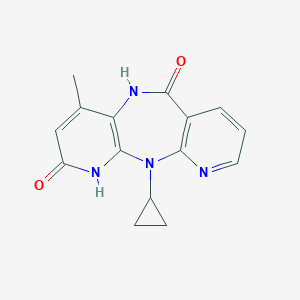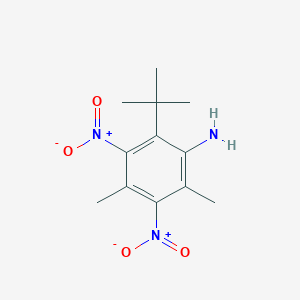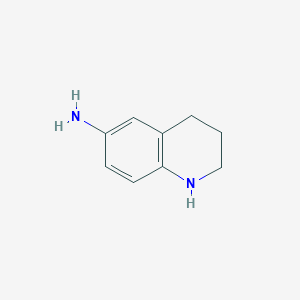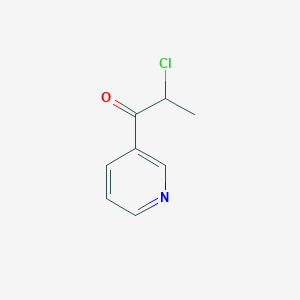![molecular formula C11H7F3N2O2 B021143 N-[4-Cyano-3-(trifluoromethyl)phenyl]-2-oxopropanamide CAS No. 87310-69-8](/img/structure/B21143.png)
N-[4-Cyano-3-(trifluoromethyl)phenyl]-2-oxopropanamide
Vue d'ensemble
Description
“N-[4-Cyano-3-(trifluoromethyl)phenyl]-2-oxopropanamide” is a chemical compound with the molecular formula C12H9F3N2O . It appears as a white to almost white powder or crystal .
Molecular Structure Analysis
The molecular weight of “N-[4-Cyano-3-(trifluoromethyl)phenyl]-2-oxopropanamide” is 254.21 . The InChI Key is HHWDZLSGDDXUSM-UHFFFAOYSA-N . The SMILES representation is CC(=C)C(=O)NC1=CC(=C(C=C1)C#N)C(F)(F)F .Physical And Chemical Properties Analysis
“N-[4-Cyano-3-(trifluoromethyl)phenyl]-2-oxopropanamide” is a solid at 20 degrees Celsius . . The melting point ranges from 141.0 to 145.0 degrees Celsius .Applications De Recherche Scientifique
Organic Synthesis : It is used for the efficient stereoselective synthesis of functionalized cyclopropanes (Tanaka, Minami, & Kaji, 1987).
Immunomodulating Activity : N-aryl-2-cyano-3-oxo-3-pyrazolyl-propanamides, a related compound, enhance macrophage cytotoxicity and stimulate host-mediated antibacterial defenses in mice (Doria et al., 1991).
Pharmaceutical and Agricultural Applications : N-(4-(6-Amino-5-cyano-4-aryl-pyridin-2-yl)phenyl)cyclopropane carboxamide demonstrates good biological and therapeutic activities, making it useful in these sectors (Akbari, 2018).
Synthesis of Aromatic Nitriles : N-cyano-N-phenyl-p-methylbenzenesulfonamide (NCTS) is an environmentally benign cyanating reagent used in the synthesis of various substituted acrylonitriles and chlorpheniramine-based antagonists (Chaitanya & Anbarasan, 2015).
Synthesis of Benzonitriles : NCTS is also used for synthesizing benzonitriles from (hetero)aryl bromides (Anbarasan, Neumann, & Beller, 2011).
Cyanation of Indoles and Pyrroles : NCTS is a less toxic cyanating agent used for synthesizing 3-cyanoindoles and 2-cyanopyrroles (Yang, Zhang, & Wang, 2011).
Prodrug for Anti-Arthritic Agent : 3-Carboxy-5-methyl-N-[4-(trifluoromethyl)phenyl]-4-isoxazolecarboxamide is a prodrug for an antiarthritic agent related to this compound (Patterson, Cheung, & Ernest, 1992).
Synthesis of Thiophenes and Oxadiazoles : It can be efficiently synthesized into various poly-substituted thiophenes and 1,3,4-oxadiazoles (Ali, Hosni, Elngar, & Amr, 2014).
Palladium-Catalyzed Cyanation : NCTS is used in palladium-catalyzed cyanation of arenediazonium tetrafluoroborates and aryl halides (Li, Xu, Ding, & Lee, 2016).
Anthelmintic Agents : Alpha-cyano-beta-hydroxy-N-(trifluoromethyl)phenyl-1 has shown good activity against nematodes in sheep trials (Sjogren et al., 1991).
Safety And Hazards
“N-[4-Cyano-3-(trifluoromethyl)phenyl]-2-oxopropanamide” is harmful if swallowed, in contact with skin, or if inhaled . It causes skin irritation and serious eye irritation . Prolonged or repeated exposure may cause damage to organs . It is toxic to aquatic life with long-lasting effects . Safety measures include avoiding release to the environment, not breathing dust/fume/gas/mist/vapors/spray, and using only outdoors or in a well-ventilated area .
Propriétés
IUPAC Name |
N-[4-cyano-3-(trifluoromethyl)phenyl]-2-oxopropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7F3N2O2/c1-6(17)10(18)16-8-3-2-7(5-15)9(4-8)11(12,13)14/h2-4H,1H3,(H,16,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSMBAOCZDHBYCQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(=O)NC1=CC(=C(C=C1)C#N)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7F3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20432561 | |
| Record name | N-[4-CYANO-3-(TRIFLUOROMETHYL)PHENYL]-2-OXOPROPANAMIDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20432561 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-Cyano-3-(trifluoromethyl)phenyl]-2-oxopropanamide | |
CAS RN |
87310-69-8 | |
| Record name | N-[4-CYANO-3-(TRIFLUOROMETHYL)PHENYL]-2-OXOPROPANAMIDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20432561 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

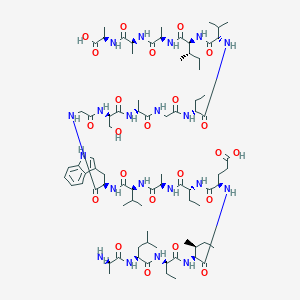
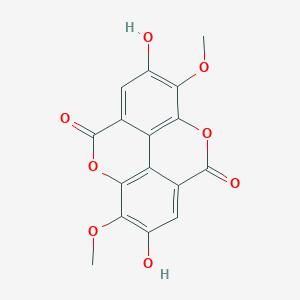
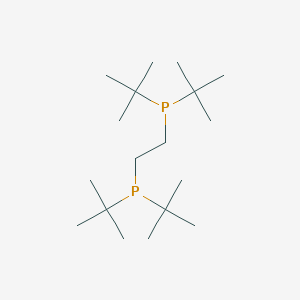
![6,7,8,9-Tetrahydro-5H-dibenzo[c,g]carbazole](/img/structure/B21068.png)
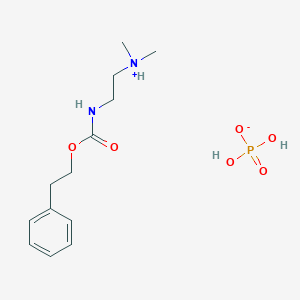
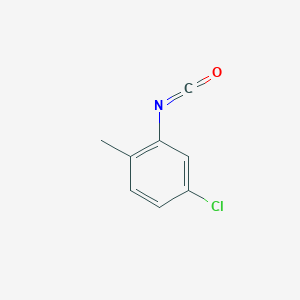
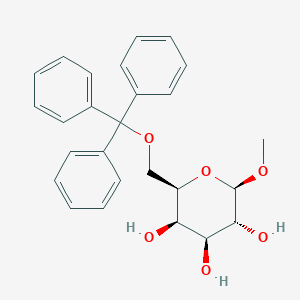
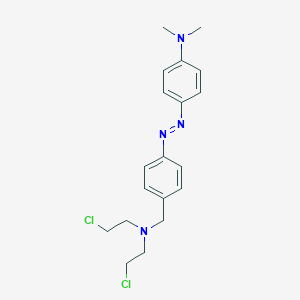
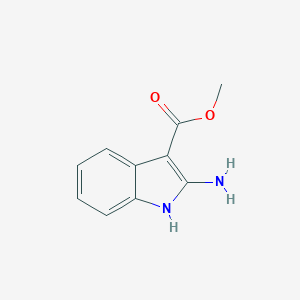
![Imidazo[1,2-a]pyridine-6-carbonitrile](/img/structure/B21080.png)
